molecular formula C16H15FN4OS B11768345 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11768345
M. Wt: 330.4 g/mol
InChI Key: PKPWQXZTLCLEAO-UHFFFAOYSA-N
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Description

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluoroaniline.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction.

    Thiol Group Introduction: The thiol group can be introduced via a thiolation reaction using a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

    Coupling Reactions: Larger, more complex molecules.

Scientific Research Applications

5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: Used as a probe to study enzyme interactions and biological pathways.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the fluorophenyl group.

    5-(((4-Chlorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains a chlorophenyl group instead of a fluorophenyl group.

    5-(((4-Fluorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group.

Uniqueness

The presence of both the fluorophenyl and methoxyphenyl groups in 5-(((4-Fluorophenyl)amino)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

3-[(4-fluoroanilino)methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15FN4OS/c1-22-14-5-3-2-4-13(14)21-15(19-20-16(21)23)10-18-12-8-6-11(17)7-9-12/h2-9,18H,10H2,1H3,(H,20,23)

InChI Key

PKPWQXZTLCLEAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NNC2=S)CNC3=CC=C(C=C3)F

Origin of Product

United States

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